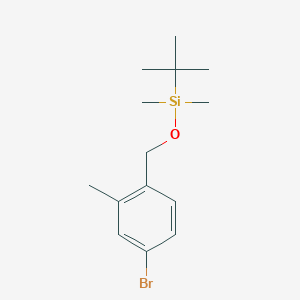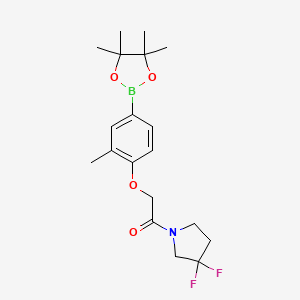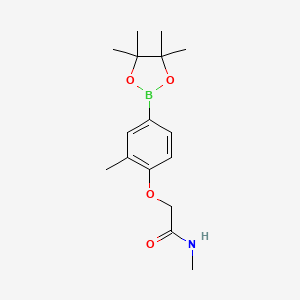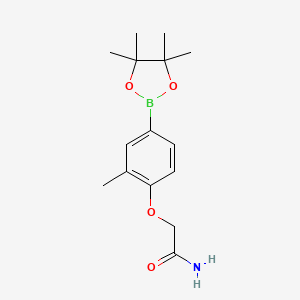
(4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a brominated aromatic ring and a tert-butyl-dimethylsilyl ether group. This compound is often used as a protecting group in organic synthesis, particularly for alcohols and phenols, due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-2-methylphenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
4-Bromo-2-methylphenol+tert-butyl-dimethylsilyl chlorideBasethis compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant feed rates.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions:
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form a carboxylic acid or other oxidized derivatives.
Deprotection Reactions: The tert-butyl-dimethylsilyl group can be removed under acidic or fluoride ion conditions to regenerate the free phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran or acidic conditions using hydrochloric acid.
Major Products:
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Deprotection: 4-Bromo-2-methylphenol.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for alcohols and phenols in multi-step organic synthesis.
- Intermediate in the synthesis of more complex organosilicon compounds.
Biology and Medicine:
- Potential use in the development of pharmaceuticals where protection of hydroxyl groups is required during synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials where selective protection and deprotection of functional groups are necessary.
Mecanismo De Acción
The primary mechanism of action for (4-Bromo-2-methylbenzyloxy)(tert-butyl)dimethylsilane involves its role as a protecting group. The tert-butyl-dimethylsilyl group forms a stable ether linkage with hydroxyl groups, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be selectively removed under mild conditions, allowing for the regeneration of the free hydroxyl group.
Comparación Con Compuestos Similares
- (4-Bromophenoxy)(tert-butyl)dimethylsilane
- (4-Methylbenzyloxy)(tert-butyl)dimethylsilane
- (4-Chloro-2-methylbenzyloxy)(tert-butyl)dimethylsilane
Uniqueness:
- The presence of both a bromine atom and a methyl group on the aromatic ring provides unique reactivity patterns compared to other similar compounds.
- The combination of these substituents allows for selective functionalization and protection strategies in complex organic synthesis.
Propiedades
IUPAC Name |
(4-bromo-2-methylphenyl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-11-9-13(15)8-7-12(11)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUOGCWPLXVEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide](/img/structure/B8171221.png)








![4-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8171292.png)


